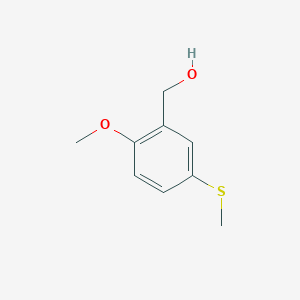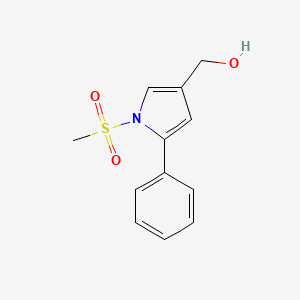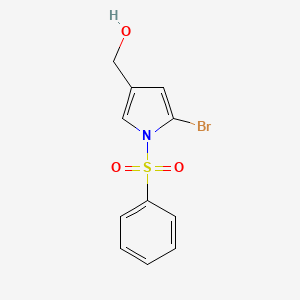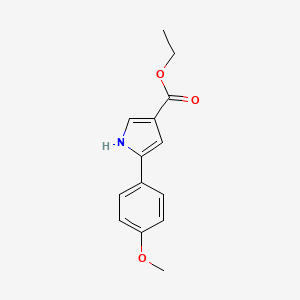
(2-Methoxy-5-(methylthio)phenyl)methanol
Descripción general
Descripción
“(2-Methoxy-5-(methylthio)phenyl)methanol” is a chemical compound with the molecular formula C9H12O2S . It is also known as Benzenemethanol, 2-methoxy-5-(methylthio)- .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 184.26 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current data .Aplicaciones Científicas De Investigación
(2-Methoxy-5-(methylthio)phenyl)methanol has a wide range of applications in the field of synthetic organic chemistry. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and flavors. Furthermore, it is used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polycarbonates.
Mecanismo De Acción
The exact mechanism of action of (2-Methoxy-5-(methylthio)phenyl)methanol is not yet fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic centers of other molecules and forming new bonds. It is also believed that the compound can act as a Lewis acid, forming a complex with other molecules and facilitating the formation of new bonds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Furthermore, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methoxy-5-(methylthio)phenyl)methanol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, and it is relatively non-toxic. However, there are several limitations to its use in laboratory experiments. It is a relatively reactive compound, and it can react with other compounds in the laboratory. Furthermore, it can form complexes with other molecules, which can interfere with the desired reaction.
Direcciones Futuras
There are several potential future directions for the research and development of (2-Methoxy-5-(methylthio)phenyl)methanol. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound. Furthermore, further research could be conducted on the potential therapeutic applications of the compound, such as its use as an inhibitor of cytochrome P450, acetylcholinesterase, and monoamine oxidase. Finally, further research could be conducted on the potential uses of this compound in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and natural products.
Safety and Hazards
Propiedades
IUPAC Name |
(2-methoxy-5-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-9-4-3-8(12-2)5-7(9)6-10/h3-5,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQKBQBPXDLYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)







![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)

